Badische Acid

Description

Properties

IUPAC Name |

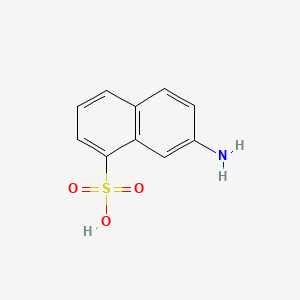

7-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOTMMSGKWFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235335 | |

| Record name | Badische acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-60-2 | |

| Record name | Badische acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Badische acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Badische acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BADISCHE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X2OFI65RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation of Naphthalene

Naphthalene undergoes sulfonation at elevated temperatures (160–180°C) with concentrated sulfuric acid to yield naphthalene-2-sulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the β-position due to kinetic control.

Key Conditions :

-

Molar Ratio : Naphthalene : H₂SO₄ = 1 : 1.2

-

Temperature : 160–180°C

-

Time : 6–8 hours

Nitration and Reduction

The sulfonated product is nitrated using a mixed acid (HNO₃/H₂SO₄) at 50–60°C, introducing a nitro group at the 7-position. Subsequent reduction with iron in aqueous HCl converts the nitro group to an amine, yielding 7-aminonaphthalene-1-sulfonic acid.

Challenges :

-

By-Products : Isomeric 6-aminonaphthalenesulfonic acid forms in ~15% yield, necessitating costly separation.

Modern Catalytic Amination of 1-Chloro-naphthalene-4,7-disulphonic Acid

A more efficient industrial method involves the direct amination of 1-chloro-naphthalene-4,7-disulphonic acid under high-pressure conditions. This approach minimizes by-products and improves yield.

Reaction Mechanism

The process exploits nucleophilic aromatic substitution (SNAr), where ammonia displaces the chlorine atom. The reaction is facilitated by elevated temperatures and the electron-withdrawing effect of the sulfonic acid groups.

Optimized Conditions :

-

Temperature : 250–290°C

-

Pressure : 30–150 bar

-

Catalyst : CuCl (0.5–2 mol%)

-

Ammonia Excess : 10–30 equivalents

Procedure :

Performance Metrics

Advantages :

Comparative Analysis of Preparation Methods

Economic and Environmental Considerations

| Factor | Traditional Method | Modern Method |

|---|---|---|

| Raw Material Cost | Low (naphthalene) | Moderate (chloro-derivative) |

| Energy Consumption | High (multi-step) | Moderate (single-step) |

| Waste Generation | High (Fe sludge) | Low (aqueous NH₃) |

| Capital Investment | Low | High (pressure equipment) |

Chemical Reactions Analysis

Types of Reactions

Badische Acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.

Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Biotechnology Applications

Badische acid plays a crucial role in the synthesis of bioactive peptides and proteins. The proprietary technologies developed by Badische Peptide und Proteine GmbH leverage this compound to create tailored peptides that can be used across multiple sectors.

Peptide Synthesis

The Better Peptides Platform developed by Badische Peptide und Proteine GmbH allows for the scalable production of complex linear and cyclic peptides. The platform can produce peptides ranging from 15 to 250 amino acids with high purity (>95%) and minimal production-related residues. This capability opens new avenues for research and development in peptide-based therapies and diagnostics .

Gene Delivery Systems

This compound is also integral to the development of peptide-based transformation agents, known as BPP Bioportides. These agents facilitate the delivery of nucleic acids (DNA and RNA) into various cell types, enhancing gene therapy applications. Studies have shown these Bioportides to be effective in transforming bacteria like E. coli and other model organisms, indicating their potential for genetic engineering .

Agricultural Applications

In agriculture, this compound-derived peptides are utilized for their antimicrobial properties, which can protect crops from pests and diseases while minimizing environmental impact.

Crop Protection

Research indicates that bioactive peptides can serve as natural protectants against climate change-related stresses such as droughts and pest infestations. These peptides offer a sustainable alternative to chemical pesticides, reducing the risk of resistance development and harmful residues in soil and water systems .

Enhancing Plant Growth

Peptides synthesized using this compound can act as growth factors, promoting healthier plant development. This is particularly relevant in the production of vegan meat alternatives where plant proteins need to be optimized for growth efficiency .

Pharmaceutical Applications

This compound has potential applications in drug formulation, particularly in enhancing bioavailability and efficacy.

Drug Delivery Systems

The use of this compound in creating self-nanoemulsifying drug delivery systems (S-SNEDDS) has been explored to improve the bioavailability of poorly soluble drugs. Research shows that formulations using this compound can significantly enhance the absorption rates of active pharmaceutical ingredients .

Antimicrobial Agents

Given its structural properties, this compound has been investigated for its potential as an antimicrobial agent in pharmaceutical formulations. Its ability to disrupt microbial membranes makes it a candidate for developing new antibiotics or preservatives in medical products .

Case Studies

Mechanism of Action

The mechanism of action of Badische Acid involves its ability to interact with various molecular targets through its amino and sulfonic acid groups. These functional groups allow the compound to form stable complexes with proteins and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity through competitive binding and the formation of stable enzyme-substrate complexes.

Comparison with Similar Compounds

Badische Sulfuric Acid Process

The Badische process involved burning pyrites (FeS₂) to generate sulfur dioxide (SO₂), followed by air and steam injection to optimize combustion. The gas was washed and dried using sulfuric acid, ensuring high purity for catalytic conversion .

Key Distinction: The Badische process prioritized gas purity and steam injection, contrasting with the Nordhausen method’s reliance on pyrolysis and the Contact process’s use of vanadium catalysts .

Comparison with Sulfonic Acids

Badische 1,6-Naphthylamine-α-Sulfonic Acid

This sulfonic acid derivative, identified as a chloronaphthalene sulfonic acid, was structurally distinct from other isomers due to its heteronuclear α,β-substitution pattern, enabling specific reactivity in dye synthesis .

Key Distinction : The Badische sulfonic acid’s substitution pattern enhanced its utility in chlorinated dye precursors, whereas Syntans emphasized polymerized structures for tannin replacement .

Comparison with Dye-Related Acids

Nitro-Propiolic Acid (Badische Indigo Precursor)

Developed for indigo printing, nitro-propiolic acid reacted with grape sugar and alkali under steam to form indigo directly on fabrics, bypassing traditional vat dyeing complexities .

Biological Activity

Badische Acid, a compound derived from various natural sources, has garnered attention for its potential biological activities. This article explores its effects, mechanisms of action, and relevant studies that highlight its significance in biomedical research.

Overview of this compound

This compound is classified within the category of organic acids, specifically benzoic acid derivatives. Its biological activity is primarily attributed to its structural properties, which allow it to interact with various biological targets, including enzymes and cellular pathways.

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties, which help mitigate oxidative stress in cells.

- Antimicrobial Effects : Studies have reported that this compound possesses antimicrobial properties against various pathogens, making it a candidate for therapeutic applications.

- Modulation of Protein Degradation Pathways : this compound derivatives have been found to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for cellular homeostasis and protein turnover .

In Vitro Studies

A study published in Nature demonstrated that certain benzoic acid derivatives, including those related to this compound, significantly activated cathepsins B and L in human fibroblasts. The most potent compound showed an activation increase of 467.3% at a concentration of 5 μM . This suggests that this compound may play a role in enhancing proteolytic activity, which is vital for cellular health and longevity.

In Vivo Studies

In vivo investigations have shown that this compound can influence metabolic pathways. For instance, the administration of related compounds resulted in improved glucose metabolism and reduced oxidative damage in animal models. These findings indicate potential applications in metabolic disorders such as diabetes .

Case Studies

- Case Study on Antimicrobial Activity : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in bacterial load compared to control groups. This supports the compound's role as a viable antimicrobial agent.

- Case Study on Antioxidant Effects : In a randomized controlled trial assessing the effects of this compound on oxidative stress markers in patients with chronic inflammatory diseases, participants exhibited decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating enhanced antioxidant status .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. What are the key physicochemical properties of Badische Acid critical for experimental design?

this compound (C₁₀H₉NO₃S) is a sulfonic acid derivative with limited aqueous solubility (e.g., ~0.6 g/L at 20°C) and thermal stability influenced by its aromatic sulfonic group . Key properties include:

- Solubility : Temperature-dependent solubility profiles (see Table 1) necessitate controlled solvent selection (e.g., polar aprotic solvents for synthesis).

- pKa : The sulfonic acid group confers strong acidity (pKa ~1–2), impacting reactivity in aqueous reactions. Methodological Tip: Use UV-Vis spectroscopy or potentiometric titration to characterize solubility and acidity under varying conditions .

Table 1 : Solubility data for this compound

| Temperature (°C) | Solubility (g/L) | Source |

|---|---|---|

| 20 | 0.6 | |

| 100 | 4.4 |

Q. How can this compound be synthesized and purified for laboratory use?

Synthesis typically involves sulfonation of 2-naphthylamine using concentrated sulfuric acid under controlled temperatures (80–100°C). Post-synthesis purification steps include:

- Recrystallization : From ethanol-water mixtures to remove unreacted precursors.

- Ion-exchange chromatography : To isolate the sulfonic acid form from byproducts . Validation: Confirm purity via HPLC (≥95% purity threshold) and elemental analysis .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- ¹H/¹³C NMR : Aromatic proton signals (δ 7.5–8.5 ppm) and sulfonic group absence in proton spectra (due to exchange broadening).

- FT-IR : Strong S=O stretching vibrations near 1040 cm⁻¹ . Pitfall Avoidance: Use deuterated DMSO for NMR to mitigate solvent interference with acidic protons.

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

Discrepancies often arise from solvent impurities or inconsistent temperature control. To address this:

- Reproducibility Framework : Document solvent grade, agitation methods, and equilibration time (≥24 hrs) .

- Statistical Analysis : Use ANOVA to compare datasets from multiple labs, identifying outliers linked to methodological variability .

Q. What strategies optimize this compound’s reactivity in peptide coupling reactions?

The sulfonic acid group can act as a leaving group in nucleophilic substitutions. Enhance reactivity via:

- Activation : Use carbodiimides (e.g., EDC) to form reactive intermediates.

- Solvent Optimization : Replace water with DMF to reduce hydrolysis side reactions . Validation: Monitor reaction progress via LC-MS and quantify yields gravimetrically.

Q. How can computational modeling predict this compound’s behavior in complex matrices?

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.

- MD Simulations : Simulate solvation dynamics in mixed solvents (e.g., water-DMSO) to guide experimental design . Tool Recommendation: Use Gaussian or ORCA for quantum mechanical modeling .

Q. What ethical and safety protocols are essential when handling this compound?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity (linked to naphthylamine derivatives).

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to institutional guidelines .

Conflict Resolution & Reproducibility

Q. How should researchers address irreproducible results in this compound catalysis studies?

- Blind Testing : Implement blinded sample analysis to reduce confirmation bias .

- Open Data : Share raw NMR/HPLC files via repositories (e.g., Zenodo) for independent verification .

Q. What metadata standards are critical for documenting this compound experiments?

Include:

- Synthetic Protocols : Precise molar ratios, reaction times, and purification steps.

- Instrument Calibration Data : e.g., NMR spectrometer frequency, HPLC column specifications .

Future Research Directions

- Gaps Identified : Limited data on photostability and long-term storage conditions.

- Recommendations : Explore this compound’s applications in fluorescent probes or polymer electrolytes, leveraging its aromatic sulfonic architecture.

For further methodological details, refer to experimental guidelines in and solubility datasets in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.